molecular formula C19H24BrN3O2S B2522636 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207036-76-7

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2522636
CAS No.: 1207036-76-7
M. Wt: 438.38
InChI Key: CJEBLPSGFFNHOJ-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic molecule featuring:

  • A 2-methoxyethyl group at the N1 position of the imidazole, enhancing hydrophilicity compared to alkyl or benzyl substituents.
  • A thioether linkage connecting the imidazole to a piperidin-1-yl ethanone moiety, introducing conformational flexibility and hydrogen-bonding capability.

The molecular formula is inferred as C₂₀H₂₃BrN₃O₂S (molecular weight ≈ 458.4 g/mol), though exact physicochemical data (e.g., melting point, solubility) remain unreported in available literature.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2S/c1-25-12-11-23-17(15-5-7-16(20)8-6-15)13-21-19(23)26-14-18(24)22-9-3-2-4-10-22/h5-8,13H,2-4,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEBLPSGFFNHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , also known by its CAS number 1206997-10-5 , displays a range of biological activities that make it a subject of interest in pharmacological research. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C18H22BrN3O2S
Molecular Weight 424.36 g/mol
CAS Number 1206997-10-5
Purity Typically 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • NLRP3 Inflammasome Inhibition : Recent studies suggest that derivatives of this compound can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. Specifically, compounds bearing similar structural motifs have demonstrated the ability to reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential anti-inflammatory properties .
  • Antimicrobial Activity : The presence of the imidazole ring is often associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess antibacterial activity .

In Vitro Studies

In vitro evaluations have demonstrated that the compound exhibits concentration-dependent effects on cell viability and inflammatory markers. For instance:

  • Pyroptosis Inhibition : One study reported that derivatives could prevent pyroptotic cell death by approximately 24.9% at a concentration of 10 µM, with increased efficacy at higher concentrations .
  • IL-1β Release Reduction : The same study indicated a reduction in IL-1β levels by about 19.4% at similar concentrations, highlighting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Anti-inflammatory Effects : In a controlled study involving human macrophages, it was found that the compound significantly inhibited inflammatory responses triggered by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
  • Antibacterial Activity : A series of synthesized compounds related to this structure were tested against common bacterial strains. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Highlights Molecular Weight Key Features Biological Activity Reference
Target Compound 5-(4-Bromophenyl)-imidazole, 2-methoxyethyl, piperidinyl-thioethanone ~458.4 Enhanced hydrophilicity from 2-methoxyethyl; piperidine for basicity Not explicitly reported (hypothesized antifungal/antiproliferative)
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone Biphenyl, methylimidazole, thioethanone 335.4 Lipophilic biphenyl group; methylimidazole Unknown (structural focus)
1-(4-Bromophenyl)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)-ethane-1,2-diol Nitroimidazole, diol, 4-bromophenyl 396.2 Nitro group for redox activity; diol for solubility Antimycotic (analogous compounds)
Sertaconazole (8i) Benzo[b]thienyl, 2,4-dichlorophenyl, imidazole 437.3 Chlorophenyl and thienyl for lipophilicity Potent antifungal
Piperazine-linked Nitroimidazoles (e.g., Compound 3) Nitroimidazole, piperazine, arylthioethanone ~500–550 Nitro group for antiparasitic activity; piperazine for solubility Antiproliferative, antimicrobial

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-bromophenyl group increases logP (~3.5 estimated), similar to sertaconazole (logP ~4.1), favoring tissue penetration .
  • Solubility : The 2-methoxyethyl group and thioether linkage may confer moderate aqueous solubility (~50–100 µM), superior to purely aromatic analogs (e.g., ) .

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